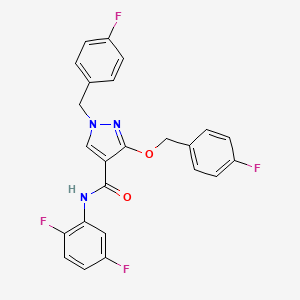

N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F4N3O2/c25-17-5-1-15(2-6-17)12-31-13-20(23(32)29-22-11-19(27)9-10-21(22)28)24(30-31)33-14-16-3-7-18(26)8-4-16/h1-11,13H,12,14H2,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPXRALVWXBKLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C(=N2)OCC3=CC=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the available literature on its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core with multiple fluorinated aromatic substituents, which may enhance its biological activity through increased lipophilicity and improved receptor binding affinity. The general structure can be represented as follows:

Research indicates that compounds with similar structures often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, studies have shown that certain pyrazole derivatives exhibit significant inhibition of COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

Table 1: Inhibitory Activity Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| N-(2,5-difluorophenyl)... | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Diclofenac | 6.74 | 6.12 |

Structure-Activity Relationship (SAR)

The SAR analysis of related pyrazole compounds suggests that the presence of electron-withdrawing groups (like fluorine) on the aromatic rings significantly enhances anti-inflammatory activity. This is likely due to improved binding interactions with the active sites of COX enzymes .

Anti-inflammatory Activity

In vivo studies have demonstrated that pyrazole derivatives can significantly reduce inflammation in animal models. For example, compounds were tested in carrageenan-induced paw edema models, showing comparable efficacy to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

Recent investigations have also focused on the anticancer properties of pyrazole derivatives. Certain analogs have shown promising results in inhibiting cell proliferation in various cancer cell lines, including HeLa and HCT116 cells. The IC50 values for these compounds were found to be in the low micromolar range, indicating potent activity against tumor growth .

Table 2: Anticancer Activity in Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(2,5-difluorophenyl)... | HeLa | TBD |

| HCT116 | TBD | |

| A375 | TBD |

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide (CAS: 1014068-89-3)

This compound shares the same pyrazole core and dual 4-fluorobenzyl substituents as the target molecule but differs in the carboxamide group, which features a 5-chloro-2-methoxyphenyl substituent instead of 2,5-difluorophenyl. Key comparisons include:

| Property | Target Compound | CAS 1014068-89-3 |

|---|---|---|

| Molecular Formula | C₂₅H₁₉F₃N₃O₂ | C₂₅H₂₀ClF₂N₃O₃ |

| Molecular Weight | ~465.4 g/mol | 483.9 g/mol |

| Substituent on Carboxamide | 2,5-difluorophenyl | 5-chloro-2-methoxyphenyl |

| Potential Bioactivity | Enhanced halogen bonding (F atoms) | Increased lipophilicity (Cl, OMe) |

The chlorine and methoxy groups in CAS 1014068-89-3 may improve metabolic stability compared to the fluorine-rich target compound, though at the cost of reduced electronegativity for specific receptor interactions .

N-Substituted Pyrazoline Derivatives (Molecules, 2013)

Four pyrazoline analogs reported in Molecules (2013) share fluorophenyl substituents but differ in their core structure (4,5-dihydro-1H-pyrazole vs. fully aromatic pyrazole) and substituents. For example:

- Compound 1 : 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde

- Compound 3: 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Additionally, the dual 4-fluorobenzyl groups in the target may enhance blood-brain barrier penetration relative to the single fluorophenyl groups in the 2013 compounds .

Peptidomimetic HIV-1 Capsid Binders (2022 Study)

Peptidomimetics such as I-6 , I-7 , and I-8 from a 2022 study feature 4-fluorobenzyl and difluorophenyl groups but are structurally distinct due to their propanamide backbones and indole/naphthalene substituents. For example:

- I-6 : Contains N-(4-fluorobenzyl)-2-(naphthalen-2-yl)acetamido and 3,5-difluorophenyl groups.

While these compounds target HIV-1 capsid proteins, the target pyrazole derivative’s simpler scaffold may offer synthetic accessibility and reduced off-target effects. However, the peptidomimetics’ extended side chains could provide superior binding affinity in viral applications .

Regulated Analogs (Dangerous Drugs Ordinance)

Compounds like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide are regulated under Hong Kong’s Dangerous Drugs Ordinance.

Q & A

Q. What synthetic strategies are optimal for preparing N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide?

- Methodological Answer : Multi-step synthesis involving (i) condensation of fluorinated benzyl halides with pyrazole precursors, (ii) functionalization via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether formation), and (iii) carboxamide coupling using reagents like EDC/HOBt. Optimize reaction conditions (solvent polarity, temperature) to enhance yields, as seen in analogous pyrazole derivatives .

- Key Parameters :

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 4-Fluorobenzyl bromide, K₂CO₃ | 65-70% | >95% |

| 2 | DIAD, PPh₃ (Mitsunobu) | 55-60% | >90% |

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

- Methodological Answer : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Solubility can be improved via co-solvents (e.g., DMSO/water mixtures) or formulation with cyclodextrins. Stability studies (pH 7.4, 37°C) monitored by HPLC-UV over 24-72 hours reveal degradation pathways (e.g., hydrolysis of the carboxamide group) .

Q. What spectroscopic and chromatographic techniques are critical for structural validation?

- Methodological Answer :

- NMR : ¹⁹F NMR to confirm fluorophenyl substituents; ¹H NMR for pyrazole ring conformation.

- LC-MS : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- XRD : Single-crystal X-ray diffraction for absolute configuration (e.g., dihedral angles between fluorophenyl and pyrazole rings) .

Advanced Research Questions

Q. How does the spatial arrangement of fluorinated substituents influence biological activity?

- Methodological Answer : Comparative crystallographic analysis of analogs (e.g., 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) shows that ortho-fluorine atoms enhance intramolecular hydrogen bonding (N–H⋯F), stabilizing bioactive conformations. Use molecular docking (AutoDock Vina) to correlate dihedral angles with target binding (e.g., kinase inhibition) .

Q. What strategies resolve contradictions in biological assay data across studies?

- Methodological Answer :

- Dose-Response Curves : Validate IC₅₀ values using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).

- Off-Target Screening : Employ broad-panel kinase profiling to identify confounding interactions.

- Meta-Analysis : Compare datasets from structurally related pyrazoles (e.g., 1,5-diarylpyrazole derivatives) to isolate fluorine-specific effects .

Q. How can computational modeling predict metabolic liabilities of this compound?

- Methodological Answer : Use in silico tools (e.g., Schrödinger’s QikProp) to calculate logP (lipophilicity) and P-glycoprotein efflux risk. MD simulations (AMBER) predict CYP3A4-mediated oxidation at the pyrazole C4 position. Validate with microsomal stability assays (human liver microsomes + NADPH) .

Q. What crystallographic evidence supports conformational flexibility in the pyrazole core?

- Methodological Answer : XRD data for analogs (e.g., 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) reveal an envelope conformation of the pyrazole ring (flap angle = 13.5°) and intermolecular N–H⋯S hydrogen bonds. Variable-temperature XRD (100-300 K) quantifies thermal motion in the fluorobenzyl groups .

Data Contradiction Analysis

Q. Why do solubility predictions (Computational vs. Experimental) diverge for this compound?

- Methodological Answer :

- Computational Limits : logP predictions (e.g., XLogP3) may underestimate fluorine’s polar hydrophobicity.

- Experimental Variability : Buffer ionic strength and co-solvent ratios (DMSO:PBS) significantly alter measured solubility. Use shake-flask method with UV quantification for reproducibility .

Future Research Directions

Q. How can structural modifications improve target selectivity and reduce CYP450 inhibition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.